molecular formula C4H6N2O4 B14250429 (Acetylcarbamoyl)carbamic acid CAS No. 189890-38-8

(Acetylcarbamoyl)carbamic acid

Cat. No.: B14250429
CAS No.: 189890-38-8
M. Wt: 146.10 g/mol
InChI Key: WVDHHTRCANQNRB-UHFFFAOYSA-N
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Description

(Acetylcarbamoyl)carbamic acid is a compound that features both an acetyl group and a carbamoyl group attached to a carbamic acid backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it a compound of interest in several fields, including organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Acetylcarbamoyl)carbamic acid typically involves the reaction of carbamic acid derivatives with acetylating agents. One common method is the reaction of carbamic acid with acetic anhydride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to prevent decomposition of the reactants.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent reaction conditions and high yields. The use of automated reactors and precise control of temperature and pressure are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: (Acetylcarbamoyl)carbamic acid can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbamates or ureas.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can replace the acetyl or carbamoyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products: The major products formed from these reactions include carbamates, ureas, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Acetylcarbamoyl)carbamic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Acetylcarbamoyl)carbamic acid involves its interaction with various molecular targets. The acetyl and carbamoyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    Carbamic Acid: The parent compound, which lacks the acetyl group.

    Urea: A related compound with two amine groups attached to a carbonyl carbon.

    Ethyl Carbamate: An ester derivative of carbamic acid.

Uniqueness: (Acetylcarbamoyl)carbamic acid is unique due to the presence of both acetyl and carbamoyl groups, which confer distinct reactivity and functional properties. This makes it a versatile compound in synthetic chemistry and various applications.

Properties

CAS No.

189890-38-8

Molecular Formula

C4H6N2O4

Molecular Weight

146.10 g/mol

IUPAC Name

acetylcarbamoylcarbamic acid

InChI

InChI=1S/C4H6N2O4/c1-2(7)5-3(8)6-4(9)10/h1H3,(H,9,10)(H2,5,6,7,8)

InChI Key

WVDHHTRCANQNRB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=O)NC(=O)O

Origin of Product

United States

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